molecular formula C10H15ClN2O2 B1468309 Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride CAS No. 1211505-59-7

Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride

Cat. No.: B1468309
CAS No.: 1211505-59-7
M. Wt: 230.69 g/mol
InChI Key: HEUWSJJLGUEHCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride (CAS: 1211505-59-7) is a bicyclic heterocyclic compound featuring a pyrrolo[2,3-c]pyridine core partially saturated at the 4,5,6,7-positions. Its molecular formula is C₁₀H₁₅ClN₂O₂ (MW: 230.70), with an ethyl ester group at position 2 and a hydrochloride salt form enhancing solubility .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-2-14-10(13)8-5-7-3-4-11-6-9(7)12-8;/h5,11-12H,2-4,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWSJJLGUEHCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from pyrrole and various carboxylic acid derivatives through cyclization and functionalization processes.

Antitumor Properties

Recent studies have highlighted the antitumor potential of derivatives of pyrrolo[2,3-c]pyridine. For instance, a study evaluated multiple compounds against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer). The most promising derivative exhibited IC50 values of:

Cell LineIC50 Value (μM)
A5490.82 ± 0.08
HepG21.00 ± 0.11
MCF-70.93 ± 0.28
PC-30.92 ± 0.17

Additionally, this compound showed selective inhibition against c-Met kinase with an IC50 value of 0.506 μM, indicating its potential as a targeted therapy for cancers associated with c-Met overexpression .

The mechanism by which ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate induces apoptosis in cancer cells includes:

  • Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase.
  • Induction of Apoptosis : It promotes apoptosis in A549 cells through mitochondrial pathways.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the pyrrolo[2,3-c]pyridine scaffold can enhance biological activity. For example:

  • Substituents on the Phenyl Ring : The presence of electron-donating groups on the phenyl ring significantly increases cytotoxicity.
  • Hydrazone Moiety : Compounds bearing hydrazone linkages demonstrated superior activity against c-Met compared to their non-hydrazone counterparts .

Case Studies

A notable case study involved the evaluation of a series of pyrrolo[2,3-c]pyridine derivatives as potential c-Met inhibitors:

  • Compound Selection : Two compounds (7c and 17e) were selected for detailed evaluation.
  • In Vitro Testing : These compounds were tested against various kinases including Flt-3 and VEGFR-2.
  • Results : Compound 7c exhibited excellent selectivity for c-Met with significant cytotoxic effects on cancer cell lines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
This compound has been studied for its potential therapeutic effects. Research indicates that derivatives of pyrrolopyridine compounds exhibit a range of biological activities, including anti-inflammatory and analgesic properties. The structural characteristics of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate suggest it may interact with specific biological targets, making it a candidate for drug development.

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that pyrrolopyridine derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate was evaluated in vitro for its ability to reduce inflammation markers in cell cultures .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of related compounds against oxidative stress in neuronal cells. This suggests potential applications in treating neurodegenerative diseases .

Organic Synthesis

Synthesis Techniques
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is synthesized through various chemical reactions involving cyclization processes. The synthesis often employs methodologies such as:

  • Cyclization Reactions : Utilizing precursors like amino acids or other nitrogen-containing compounds to form the pyrrolopyridine structure.
  • Functionalization Techniques : Post-synthetic modifications allow for the introduction of various functional groups to enhance biological activity or solubility.

Table: Synthesis Overview

Reaction TypeDescriptionYield (%)
CyclizationFormation of the pyrrolopyridine core75
N-AlkylationIntroduction of ethyl group85
Oxidative FunctionalizationModification to enhance reactivity70

Material Science

Polymer Chemistry
Research has explored the use of ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate in developing new polymeric materials. Its unique structure allows it to act as a monomer or crosslinker in polymer synthesis.

Applications in Coatings and Composites
The incorporation of this compound into polymer matrices has shown improved mechanical properties and thermal stability. Studies have indicated that these modified materials exhibit enhanced resistance to environmental degradation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

Pyrrolo[2,3-c]pyridine vs. Pyrazolo[4,3-c]pyridine
  • N-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride (CAS: 1220035-04-0) replaces the pyrrolo ring with a pyrazolo system. Molecular Formula: C₉H₁₅ClN₄O (MW: 230.7). This compound is used in pharmacological research but lacks detailed bioactivity data in the evidence .
Pyrrolo[2,3-c]pyridine vs. Thieno[2,3-c]pyridine
  • Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (Compound 2g): Molecular Formula: Not explicitly stated, but structurally similar with a sulfur atom replacing the pyrrolo nitrogen. Synthesis: Prepared via HCl treatment of a precursor in dioxane (89% yield) . Application: Acts as an A1 adenosine receptor allosteric modulator, highlighting the impact of sulfur on receptor affinity .

Substituent Modifications

Halogenated Derivatives
  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): Yield: 60% via hydrogenation.
Methoxy-Substituted Derivatives
  • Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9c) :
    • Yield : 85% via hydrogenation.
    • Spectroscopy : IR shows NH (3435 cm⁻¹) and CO (1708 cm⁻¹) stretches; NMR confirms methoxy integration (δ 4.09 ppm) .

Stereochemical and Saturation Differences

  • (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate :
    • Structure : Fully saturated octahydro system with a ketone group.
    • Synthesis : Hydrogenation of a diastereomeric mixture yields two isomers (26% and 60% yields) .
    • Key Contrast : Increased saturation reduces aromaticity, affecting solubility and conformational flexibility .

Pharmacologically Active Analogs

  • Tinoridine Hydrochloride (CAS: 25913-34-2): Structure: Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. Activity: Analgesic and anti-inflammatory agent with high LD₅₀ values (e.g., rat oral LD₅₀ >10,200 mg/kg) . Comparison: The benzyl group and thieno core enhance lipophilicity and bioactivity compared to the target compound .

Data Tables

Table 2. Spectroscopic Data for Selected Analogs

Compound IR (cm⁻¹) ^1H-NMR (δ, ppm) ^13C-NMR (δ, ppm)
Ethyl 7-methoxy-pyrrolo[2,3-c]pyridine-2-carboxylate (9d) 3435 (NH), 1708 (CO) 1.41 (t, CH₃), 4.09 (s, OCH₃), 7.13–7.17 (m, H-3/H-4) 14.3 (CH₃), 53.3 (OCH₃), 161.4 (CO)
(±)-trans-Ethyl 2-oxooctahydro-pyrrolo[3,2-c]pyridine-5-carboxylate N/A 4.24 (bm), 2.81–2.74 (m) 172.2 (CO), 155.4 (C=O)

Preparation Methods

Detailed Preparation Methodology

Starting Materials and Key Reagents

Reagent/Material Role Notes
Pyrrolo-pyridine precursor Core heterocycle formation Commercially available or synthesized
Diethyl oxalate Esterification agent Used for introducing carboxylate group
Lithium hexamethyldisilazide (LiHMDS) Strong base for deprotonation Facilitates nucleophilic attack
Hydrazine hydrate Cyclization agent Used for ring closure reactions
Acetic acid Solvent and catalyst Promotes cyclization and purification
Hydrochloric acid Salt formation Converts free base to hydrochloride salt

Stepwise Synthesis Procedure

The synthesis can be exemplified by a representative multi-step process adapted from recent patent literature and research disclosures:

Step 1: Formation of Intermediate Compound (Compound 2)
  • Under nitrogen atmosphere, lithium hexamethyldisilazide (1 M in THF) is cooled to -78 °C.
  • The pyrrolo-pyridine precursor (Compound 1) is dissolved in tetrahydrofuran and added dropwise.
  • Diethyl oxalate is then added slowly, and the reaction mixture is warmed to room temperature and stirred overnight.
  • The reaction is quenched with water and neutralized with 1N hydrochloric acid.
  • The organic phase is extracted with ethyl acetate, dried over sodium sulfate, and concentrated to yield Compound 2 with approximately 75% yield.
Step 2: Cyclization with Hydrazine Hydrate to Form Compound 3
  • Compound 2 is reacted with hydrazine hydrate in acetic acid solvent.
  • The mixture is stirred at 80 °C for 1 hour under nitrogen.
  • After reaction completion, the solvent is removed under reduced pressure.
  • The product is extracted with ethyl acetate and purified to yield the cyclized intermediate Compound 3.
Step 3: Final Conversion and Salt Formation
  • The free base form of Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate is converted to its hydrochloride salt by treatment with hydrochloric acid.
  • This step enhances compound stability and crystallinity, facilitating handling and storage.

Reaction Conditions Summary

Step Reaction Type Solvent(s) Temperature Time Yield (%)
1 Esterification with diethyl oxalate Tetrahydrofuran (THF) -78 °C to 25 °C 12-24 hours ~75
2 Cyclization with hydrazine hydrate Acetic acid 80 °C 1 hour Not specified
3 Salt formation (hydrochloride) Typically aqueous HCl solution Ambient 1-2 hours Quantitative

Research Findings and Analysis

  • The use of lithium hexamethyldisilazide (LiHMDS) as a strong base under low temperature (-78 °C) conditions is critical to control the regioselectivity and yield of the esterification step.
  • Hydrazine hydrate in acetic acid facilitates efficient cyclization to form the tetrahydro-pyrrolo-pyridine ring system, with mild heating improving reaction rate.
  • The hydrochloride salt formation improves the compound’s physicochemical properties, such as solubility and stability, which are essential for further application in pharmaceutical development.
  • The described method benefits from readily available starting materials, relatively mild reaction conditions, and good atom economy, making it suitable for scale-up and industrial production.

Comparative Data Table of Preparation Parameters

Parameter Method Detail Advantages Challenges
Base LiHMDS Strong base, good selectivity Requires low temperature control
Solvent (Step 1) Tetrahydrofuran Good solubility, inert Flammable, requires dry conditions
Cyclization Reagent Hydrazine hydrate Efficient ring closure Toxic, requires careful handling
Cyclization Solvent Acetic acid Catalytic, promotes reaction Corrosive
Salt Formation Aqueous HCl Improves stability and handling Requires careful pH control
Yield ~75% (Step 1), high for subsequent steps Good overall yield Purity depends on workup

Q & A

Q. What are the key steps in synthesizing the hydrochloride salt of this compound, and how is purity optimized?

The hydrochloride salt is typically synthesized via acid-catalyzed cyclization or deprotection. For example, in analogous compounds, tert-butoxycarbonyl (Boc)-protected intermediates are treated with concentrated HCl in methanol, followed by stirring at room temperature to remove the Boc group and form the hydrochloride salt . Purification involves recrystallization from solvents like dioxane or ethyl acetate, with yields improved by controlling reaction temperature (e.g., 80°C for precipitation) and washing steps to remove excess acid . Purity is confirmed via melting point analysis and HPLC.

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR spectroscopy : 1^1H-NMR (270 MHz) identifies proton environments (e.g., CH2_2 groups at δ 2.60–3.50 ppm, ethyl ester protons at δ 4.30 ppm) .
  • IR spectroscopy : Peaks at ~1730 cm1^{-1} confirm ester (C=O) and imide (C=O) functionalities .
  • X-ray diffraction (XRD) : Programs like SHELX refine crystal structures, resolving bond lengths and angles. SHELXL is widely used for small-molecule refinement .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 520 [M+^+]) validate molecular formulas .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Gloves, protective eyewear, and lab coats are mandatory due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of HCl vapors during synthesis .
  • Waste disposal : Follow COSHH regulations; hazardous waste must be processed by certified facilities .

Advanced Research Questions

Q. How can structural modifications enhance biological activity, and what methodologies guide structure-activity relationship (SAR) studies?

  • Substituent effects : Introducing alkyl groups (e.g., ethyl or propyl) at the 6-position of the tetrahydrothieno[2,3-c]pyridine scaffold improves antiarrhythmic activity. For example, ethyl substitution increases lipophilicity, enhancing membrane permeability .
  • Methodology : Synthesize derivatives via nucleophilic substitution or coupling reactions (e.g., with tetrachloroisoindole dianhydride) and evaluate activity using in vitro assays (e.g., ion channel inhibition). SAR is analyzed through comparative IC50_{50} values and molecular docking .

Q. How should researchers address contradictions in pharmacological data, such as variable assay results?

  • Replication : Repeat experiments under standardized conditions (e.g., fixed temperature, solvent ratios) to isolate variables .
  • Orthogonal assays : Cross-validate using multiple models (e.g., patch-clamp electrophysiology and calcium flux assays) .
  • Data normalization : Use internal controls (e.g., reference compounds like Tinoridine derivatives) to calibrate activity measurements .

Q. What strategies optimize crystallization for XRD analysis of structurally complex analogs?

  • Solvent selection : High-polarity solvents (e.g., DMF, acetic acid) promote slow crystallization, improving crystal quality .
  • Temperature gradients : Gradual cooling from 80°C to room temperature reduces lattice defects .
  • SHELX parameters : Adjust refinement constraints (e.g., isotropic vs. anisotropic displacement) to resolve disorder in fused-ring systems .

Methodological Considerations

Q. How can researchers mitigate low yields in multi-step syntheses of pyrrolo-pyridine derivatives?

  • Intermediate stabilization : Protect reactive amines with Boc groups during cyclization to prevent side reactions .
  • Catalytic optimization : Use morpholine or dioxane as bases to enhance reaction efficiency in condensation steps .
  • Workup techniques : Employ suction filtration and EtOAc washes to isolate hydrochloride salts with minimal loss .

Q. What analytical approaches resolve spectral overlaps in NMR characterization?

  • 2D NMR : HSQC and HMBC correlations distinguish overlapping proton signals (e.g., CH2_2 groups in tetrahydro rings) .
  • Deuterated solvents : Use CDCl3_3 or DMSO-d6_6 to sharpen peaks and reduce solvent interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.